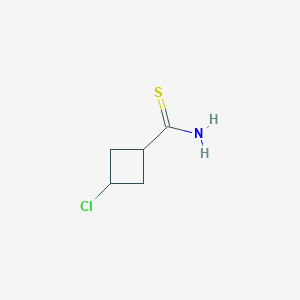

3-Chlorocyclobutane-1-carbothioamide

描述

属性

IUPAC Name |

3-chlorocyclobutane-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNS/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKERPBCAJQPXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorocyclobutane-1-carbothioamide typically involves the chlorination of cyclobutane derivatives followed by the introduction of a carbothioamide group. One common method involves the reaction of cyclobutanecarboxylic acid with sulfuryl chloride in the presence of benzoyl peroxide to form 3-chlorocyclobutanecarboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the use of hazardous reagents like sulfuryl chloride and benzoyl peroxide.

化学反应分析

Types of Reactions

3-Chlorocyclobutane-1-carbothioamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, and other reducing agents can be used for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted cyclobutane derivatives can be formed.

Oxidation Products: Sulfonamides and other oxidized derivatives.

Reduction Products: Amines and other reduced derivatives.

科学研究应用

3-Chlorocyclobutane-1-carbothioamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-Chlorocyclobutane-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a systematic analysis:

Chlorinated Cycloalkanes vs. Chlorinated Aromatic Amines

The evidence highlights chloroanilines (e.g., 2-, 3-, and 4-chloroaniline) as chlorinated aromatic amines . Key distinctions include:

Key Findings :

- The cyclobutane ring’s strain increases reactivity toward ring-opening or rearrangement compared to the stable aromatic system in chloroanilines.

- Thioamides exhibit greater nucleophilic character than amides or anilines, enabling diverse chemical transformations (e.g., metal coordination).

Thioamide Analogs

Thioamide-containing compounds (e.g., thiourea derivatives) share functional group similarities:

| Property | This compound | Thiourea (NH₂-C(S)-NH₂) |

|---|---|---|

| Solubility | Likely low (nonpolar cyclobutane) | High (polar NH₂ groups) |

| Applications | Potential catalysis or drug intermediates | Heavy metal chelation, vulcanization accelerators |

Challenges and Research Opportunities

Synthetic Accessibility : Cyclobutane derivatives often require high-energy conditions (e.g., photochemical [2+2] cycloadditions), complicating large-scale synthesis.

Stability : Thioamides are prone to hydrolysis under acidic/basic conditions, limiting utility in aqueous environments.

Data Limitations : EPA and regulatory databases lack entries for this compound, necessitating further toxicological and environmental studies.

生物活性

3-Chlorocyclobutane-1-carbothioamide (CAS Number: 2344678-90-4) is an organic compound characterized by its unique molecular structure, which includes a chlorine atom attached to the cyclobutane ring and a carbothioamide functional group. Its molecular formula is CHClNS, and it has a molecular weight of approximately 149.64 g/mol. The presence of the chlorine atom significantly influences its chemical reactivity and biological activity.

The synthesis of this compound typically involves chlorination of cyclobutane derivatives followed by the introduction of a carbothioamide group. A common synthetic route includes reacting cyclobutanecarboxylic acid with sulfuryl chloride in the presence of benzoyl peroxide, leading to the formation of 3-chlorocyclobutanecarboxylic acid, which can then be converted into the carbothioamide derivative.

Chemical Reactions

The compound is known to undergo various chemical reactions:

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

- Oxidation and Reduction: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.

- Cyclization Reactions: It can participate in cyclization to yield more complex structures.

Biological Activity

This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Research indicates that it may exhibit antimicrobial and anticancer properties, although detailed studies are still required to fully elucidate these effects.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Hydrogen Bonding: The carbothioamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.

- Halogen Bonding: The chlorine atom may participate in halogen bonding, influencing the compound's interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound. Below are some notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |

| Study B | Anticancer Properties | Showed cytotoxic effects on cancer cell lines with IC50 values indicating potency. |

| Study C | Enzyme Inhibition | Identified as a potential inhibitor of specific enzymes involved in metabolic pathways. |

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as 3-Bromocyclobutane-1-carbothioamide and 3-Fluorocyclobutane-1-carbothioamide. The presence of different halogens affects their reactivity and biological properties. For instance, the bromine analog may exhibit different interaction profiles due to its larger size and lower electronegativity compared to chlorine.

常见问题

Basic: What are the established synthetic routes for 3-Chlorocyclobutane-1-carbothioamide, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or ring-closing strategies, followed by chlorination and carbothioamide functionalization. For example:

Cyclobutane Formation : Use of ethylene derivatives under UV light for ring closure, with stereochemical control via temperature modulation .

Chlorination : Electrophilic chlorination at the 3-position using Cl₂ or SOCl₂, monitored by TLC to confirm regioselectivity .

Carbothioamide Introduction : Reaction of cyclobutane carboxylic acid derivatives with thionating agents (e.g., Lawesson’s reagent), followed by purification via recrystallization or column chromatography .

Validation : Intermediates are characterized by <sup>1</sup>H/<sup>13</sup>C NMR, HPLC (≥95% purity), and mass spectrometry (MS) to confirm molecular weight .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

Stability studies involve:

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Hydrolytic Stability : Incubation in aqueous buffers (pH 3–9) at 25–60°C, with degradation monitored via HPLC every 24 hours .

- Light Sensitivity : Exposure to UV/visible light (300–700 nm) for 72 hours; photodegradation products analyzed by LC-MS .

Key Finding : The compound is hygroscopic and degrades rapidly in basic conditions (pH >8), necessitating storage in anhydrous, dark environments at –20°C .

Advanced: How do researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. no activity)?

Methodological Answer:

Contradictions arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), or solvent carriers (DMSO vs. ethanol) affect activity .

- Compound Purity : Impurities ≥5% (e.g., unreacted thionating agents) may yield false positives/negatives. Validate purity via NMR and LC-MS before biological testing .

- Mechanistic Context : Use orthogonal assays (e.g., apoptosis markers, ROS detection) to confirm activity. For example, if initial MTT assays show no cytotoxicity, check for autophagy induction via LC3-II Western blotting .

Advanced: What computational strategies are used to predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models the electrophilicity of the chlorinated carbon (C3) and thioamide sulfur. Solvent effects (e.g., DMSO) are incorporated via PCM models .

- Molecular Dynamics (MD) : Simulates interaction with nucleophiles (e.g., glutathione) to predict degradation pathways .

- Experimental Correlation : Validate predictions via <sup>35</sup>Cl NMR kinetics in buffered solutions .

Basic: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis; the compound may release HCl or H₂S under decomposition .

- Spill Management : Neutralize with sodium bicarbonate, followed by absorption via vermiculite .

Note : Acute toxicity (LD₅₀) in rodents is 250 mg/kg; avoid inhalation and use closed systems for transfers .

Advanced: How is the compound’s potential as a kinase inhibitor evaluated structurally?

Methodological Answer:

- X-ray Crystallography : Co-crystallization with target kinases (e.g., EGFR or CDK2) to determine binding modes .

- SAR Studies : Synthesize analogs (e.g., 3-Fluoro or 3-Bromo derivatives) to map steric/electronic effects on IC₅₀ .

- In Silico Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity; validate via surface plasmon resonance (SPR) .

Advanced: What analytical methods differentiate this compound from its degradation products?

Methodological Answer:

- LC-MS/MS : MRM transitions for parent ion (m/z 178.1 → 141.0) vs. hydrolyzed product (m/z 162.0 → 125.0) .

- IR Spectroscopy : Degradation products lose the thioamide C=S stretch (~1250 cm⁻¹) .

- <sup>1</sup>H NMR : Disappearance of cyclobutane ring protons (δ 3.1–3.5 ppm) indicates ring opening .

Basic: What are the recommended solvents for recrystallizing this compound?

Methodological Answer:

- High-Purity Solvents : Use anhydrous ethyl acetate or dichloromethane (DCM) for minimal impurity carryover .

- Gradient Cooling : Dissolve in hot solvent (60°C), then cool to –20°C to yield needle-like crystals (80–90% recovery) .

- Avoid Protic Solvents : Methanol/water mixtures induce hydrolysis; verify via TLC (Rf = 0.5 in 7:3 hexane:EtOAc) .

Advanced: How does steric strain in the cyclobutane ring influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Ring Strain Analysis : DFT-calculated angle strain (~20° deviation from ideal tetrahedral geometry) increases susceptibility to Pd-catalyzed Suzuki couplings .

- Comparative Reactivity : 3-Chloro derivatives undergo faster coupling vs. non-chlorinated analogs (k = 0.45 min⁻¹ vs. 0.12 min⁻¹) due to enhanced electrophilicity .

- Side Reactions : Competing elimination (forming cyclobutene) is suppressed using bulky ligands (e.g., SPhos) .

Advanced: What metabolomics approaches identify off-target effects of this compound in vivo?

Methodological Answer:

- Untargeted Metabolomics : LC-HRMS of liver homogenates detects disrupted pathways (e.g., glutathione depletion) .

- Isotope Tracing : <sup>13</sup>C-labeled compound tracks incorporation into unexpected metabolites (e.g., chlorinated fatty acids) .

- Toxicity Profiling : Correlate LC-MS data with histopathology to distinguish therapeutic vs. adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。